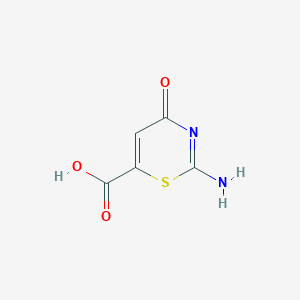

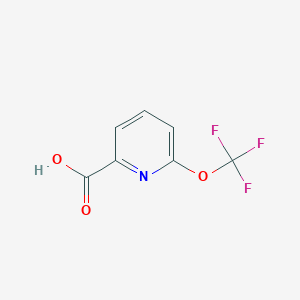

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methods of Application or Experimental Procedures The compound was prepared from the ethanol solutions of thiourea and chloro acetic acid in a 1:1 ratio . DFT calculations were performed using B3LYP and the 6-311+G(2d,p) basis set . The compound was then tested for drug-likeness using Swiss ADME . Molecular docking calculations were performed on the geometry-optimized structure using B. pasteurii (PDB ID: 4UBP) . The complex was subjected to molecular dynamics (MD) simulations to determine the complex’s stability and the interactions between ligands and the receptor .

Results or Outcomes The first hyperpolarizability value (β0) was found to be 7.459 × 10−24 esu . The calculated HOMO–LUMO energy gap value of the compound was found to be 2.87 eV . The molecular docking study showed that the best ligand pose energy for the compound was -101.35 kcal/mol . The results demonstrated that the ligand–receptor complex remained stable during the MD simulations due to high binding affinity to Bacillus pasteurii urease . The compound did not violate the Lipinski Rule of Five, demonstrating its bioavailability .

Methods of Application or Experimental Procedures These compounds are typically synthesized through various chemical reactions and then tested for their biological activities .

Results or Outcomes The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess the following pharmacological activities: antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .

Methods of Application or Experimental Procedures The Biginelli reaction involves the reaction of three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound .

Results or Outcomes The change in the three types of starting material provides a variety of THPOs that can show a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory activity, antioxidant agents, and Calcium channel inhibition .

Methods of Application or Experimental Procedures The Biginelli reaction involves the reaction of three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound .

Results or Outcomes The change in the three types of starting material provides a variety of THPOs that can show a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory activity, antioxidant agents, and Calcium channel inhibition .

Propiedades

IUPAC Name |

2-amino-4-oxo-1,3-thiazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h1H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCUKVCBOHTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=NC1=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)

![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)

![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)

![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)

![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)